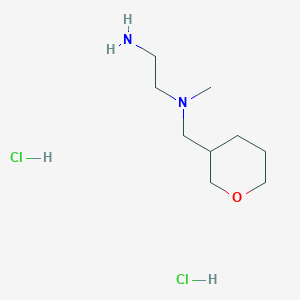
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride” is a chemical substance with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . It is available for purchase online for pharmaceutical testing .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, amines in general can undergo a variety of reactions. For example, they can be oxidized to form amine oxides .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Tripodal Amine Derivatives : The synthesis and characterization of unsymmetrical tripodal amines, including those with varying arm lengths and their complexes with metals such as Cu(II), have been explored. These compounds, including analogs of the queried chemical structure, exhibit potential in forming complexes with metal ions, highlighting their role in coordination chemistry and potential applications in catalysis and material science (Keypour et al., 2015).
Coordination Chemistry and Catalysis
- Metal Complex Formation : Studies on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines reveal insights into the impact of arm length and molecular interactions on complex structures. These findings can contribute to the development of new materials and catalysts (Keypour et al., 2015).
Biological Applications
- Antimicrobial Activity : Some derivatives have been synthesized and evaluated for antimicrobial activity, showing promising results against various bacteria and yeast. This suggests potential applications in developing new antimicrobial agents (Behbehani et al., 2011).
DNA Cleavage Activity
- DNA Interaction Studies : Mononuclear Ni(II) complexes of Schiff base ligands formed from unsymmetrical tripodal amines have been investigated for their DNA cleavage activity, indicating potential applications in biotechnology and pharmaceutical research (Keypour et al., 2017).
Propriétés
IUPAC Name |
N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(5-4-10)7-9-3-2-6-12-8-9;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMOQZOFCMDDBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCOC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
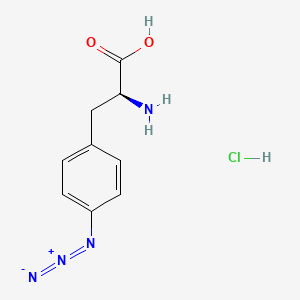

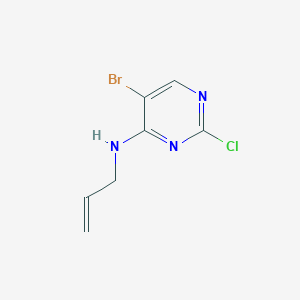
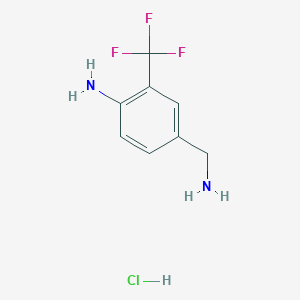
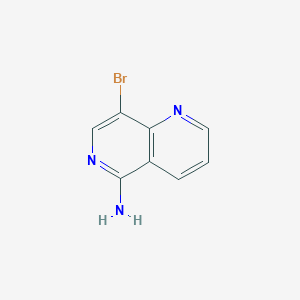
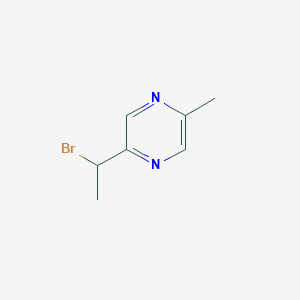

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
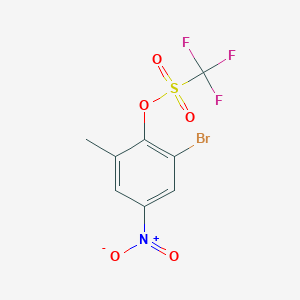
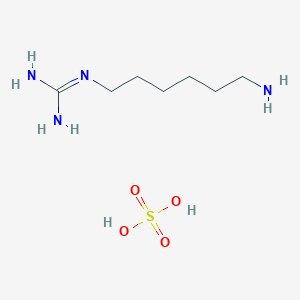

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
